molecular formula C11H22N2O2 B1526027 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1039741-10-0

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B1526027
CAS No.: 1039741-10-0
M. Wt: 214.3 g/mol
InChI Key: UMBWKSXEVUZEMI-DTWKUNHWSA-N
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Description

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. It is a derivative of piperidine, featuring a tert-butyl ester group and an amino group on the piperidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of cis-4-amino-3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using reagents like nitric acid or hydrogen peroxide.

  • Reduction: The compound can undergo reduction reactions, such as converting a nitro group to an amine using reducing agents like iron and hydrochloric acid.

  • Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Nitric acid, hydrogen peroxide, and catalytic amounts of transition metal catalysts.

  • Reduction: Iron, hydrochloric acid, and hydrogen gas with a palladium catalyst.

  • Substitution: Hydrochloric acid or sodium hydroxide for ester hydrolysis.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amine derivatives.

  • Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological systems, making it a candidate for the development of drugs targeting various diseases, including neurodegenerative conditions like Alzheimer's disease .
  • Biological Activity :
    • Preliminary studies indicate that this compound exhibits pharmacological effects that warrant further investigation through pharmacological assays and molecular docking studies. These studies aim to elucidate its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the effectiveness and applications of this compound:

StudyObjectiveFindings
Study 1Investigating pharmacological effectsDemonstrated potential anti-inflammatory properties in mouse models .
Study 2Synthesis optimizationAchieved high yields through optimized reaction conditions involving specific bases and solvents .
Study 3Molecular interaction studiesIdentified binding affinities with target proteins, suggesting potential for drug development.

Mechanism of Action

The mechanism by which tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • tert-Butylamine: A simpler amine derivative without the piperidine ring.

  • cis-4-Amino-3-methylpiperidine: Lacks the tert-butyl ester group.

  • N-tert-Butyl-4-aminopiperidine: Similar structure but with a different position of the amino group.

Uniqueness: Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is unique due to its combination of the tert-butyl ester group and the specific stereochemistry of the piperidine ring, which can influence its reactivity and biological activity.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its importance in ongoing research and development.

Would you like more information on any specific aspect of this compound?

Biological Activity

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : Approximately 214.31 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, contributing to its chirality and potential biological activity.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These derivatives can induce apoptosis and exhibit better cytotoxicity than traditional chemotherapeutic agents like bleomycin .

2. Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including potential applications as anticonvulsants, analgesics, and antidepressants. The interaction of these compounds with neurotransmitter systems suggests they may modulate synaptic transmission and neuronal excitability.

3. Glycine Transporter Inhibition

Preliminary research indicates that this compound may act as an inhibitor of glycine transporters, which play a crucial role in neurotransmission. Inhibiting these transporters can enhance synaptic glycine levels, potentially providing therapeutic benefits in conditions like schizophrenia and other neuropsychiatric disorders .

While specific mechanisms for this compound are still under investigation, its structural components suggest interactions with various biological targets. The presence of the amino group allows for hydrogen bonding with receptor sites, while the piperidine ring may facilitate binding to G-protein coupled receptors (GPCRs) involved in neurotransmission and other signaling pathways .

Case Study 1: Antitumor Activity

A study involving a series of piperidine derivatives demonstrated that specific modifications in the piperidine structure could enhance anticancer activity. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening model, this compound was evaluated for its effects on anxiety-like behaviors in rodents. Results indicated a reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₁H₂₂N₂O₂Piperidine derivative with amino groupAnticancer, neuropharmacological
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylateC₁₁H₂₂N₂O₂Similar structure; potential kinase inhibitionAnticonvulsant effects
Cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylateC₁₁H₂₃ClN₂O₂Stereoisomer with distinct activityVaries based on stereochemistry

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133578
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-72-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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